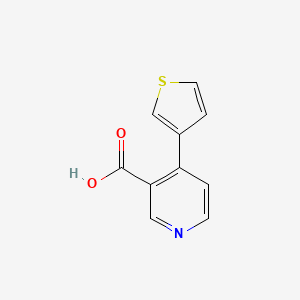

4-(Thiophen-3-YL)nicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-thiophen-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKSDGLKJMRIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692401 | |

| Record name | 4-(Thiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-67-8 | |

| Record name | 4-(Thiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyridine Carboxylic Acid Derivatives

Pyridine (B92270) carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. nih.gov The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). 4-(Thiophen-3-YL)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. nih.gov

The introduction of a thiophene (B33073) ring at the 4-position of the nicotinic acid structure creates a bi-heterocyclic system with distinct electronic and steric properties. This substitution is a key area of investigation in medicinal chemistry and materials science, as it can significantly modulate the biological activity and physical properties of the parent molecule.

Table 1: Isomers of Pyridine Carboxylic Acid

| Common Name | Systematic Name | Structural Formula |

| Picolinic acid | 2-pyridinecarboxylic acid | C₆H₅NO₂ |

| Nicotinic acid | 3-pyridinecarboxylic acid | C₆H₅NO₂ |

| Isonicotinic acid | 4-pyridinecarboxylic acid | C₆H₅NO₂ |

Significance of Thiophene and Nicotinic Acid Scaffolds in Medicinal Chemistry and Organic Synthesis

The interest in 4-(Thiophen-3-YL)nicotinic acid is largely due to the well-established importance of its two core components: the thiophene (B33073) ring and the nicotinic acid scaffold.

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its structural and electronic similarity to a benzene (B151609) ring allows it to act as a bioisostere, a substituent that can be interchanged without significantly altering the biological activity of a molecule. Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. youtube.comnih.gov In organic synthesis, thiophenes are versatile intermediates used in the construction of complex molecules and materials, including organic semiconductors. nih.gov

Nicotinic acid and its derivatives are also of great importance in medicinal chemistry. As a form of vitamin B3, nicotinic acid plays a crucial role in various metabolic processes. Beyond its nutritional role, nicotinic acid is known for its lipid-lowering effects. The nicotinic acid scaffold has been extensively modified to develop new therapeutic agents with a variety of pharmacological activities, including anti-inflammatory and analgesic properties. sigmaaldrich.com

The combination of these two scaffolds in this compound presents a promising strategy for the development of novel compounds with unique biological profiles, potentially leveraging the beneficial properties of both heterocyclic systems.

Biological Activity and Mechanistic Investigations in Vitro and Preclinical Studies

Anti-inflammatory Activity and Related Mechanisms

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a primary target for anti-inflammatory drug development. Several studies have evaluated nicotinic acid derivatives for their COX-inhibitory potential. Two novel series of nicotinate (B505614) derivatives were synthesized and assessed for their ability to inhibit COX-1 and COX-2. nih.gov The findings indicated that all tested compounds displayed potent COX-2 inhibitory activity, with some showing potency equivalent to the reference drug celecoxib. nih.gov Specifically, compounds designated as 4c and 4f demonstrated selectivity indices for COX-2 that were 1.8 to 1.9 times higher than celecoxib. nih.gov Molecular docking studies of these compounds within the COX-2 active site helped to rationalize their potent inhibitory effects. nih.gov While this research highlights the potential of the nicotinic acid scaffold for COX-2 inhibition, direct enzymatic inhibition data for 4-(Thiophen-3-YL)nicotinic acid is not specified in these studies.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-10)

The modulation of cytokine production is a crucial aspect of anti-inflammatory activity. Research has shown that nicotinic acid and its derivatives can influence the levels of key pro-inflammatory cytokines. In studies involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), certain nicotinic acid derivatives demonstrated a significant capacity to inhibit inflammatory cytokines. nih.gov The most active of these compounds were found to have an inhibitory potency on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) comparable to that of ibuprofen. nih.gov

Further investigations into other nicotinic acid derivatives revealed similar effects. Compounds that proved to be the most potent and selective COX-2 inhibitors were also evaluated for their impact on inflammatory cytokines. nih.gov These selected candidates were found to influence the levels of TNF-α and Interleukin-1 beta (IL-1β). nih.gov Another study focusing on a series of 2-substituted phenyl derivatives of nicotinic acid also measured the effect of the compounds on serum levels of TNF-α and IL-6, finding that the most active compounds significantly reduced the levels of these cytokines. jst.go.jpresearch-nexus.net A systematic review and meta-analysis of studies on niacin (nicotinic acid) concluded that its administration is associated with significant reductions in the levels of C-reactive protein (CRP) and TNF-α. nih.gov

Cytokine Inhibition by Nicotinic Acid Derivatives

| Compound Class | Cytokines Modulated | Experimental Model | Reference |

|---|---|---|---|

| Nicotinic Acid Derivatives | TNF-α, IL-6 | LPS/INFγ-stimulated RAW 264.7 macrophages | nih.gov |

| 2-Substituted Phenyl Derivatives of Nicotinic Acid | TNF-α, IL-6 | In vivo serum levels | jst.go.jpresearch-nexus.net |

| Nicotinate Derivatives (COX-2 Inhibitors) | TNF-α, IL-1β | Not specified | nih.gov |

| Niacin (Nicotinic Acid) | TNF-α, CRP | Systematic meta-analysis | nih.gov |

Effects on Inflammatory Signaling Pathways

The anti-inflammatory effects of nicotinic acid are mediated through its interaction with specific cellular receptors and signaling pathways. Nicotinic acid acts on the G protein-coupled receptor GPR109A, which is expressed in immune cells like monocytes and macrophages. nih.gov Activation of this receptor can lead to the downstream modulation of inflammatory responses. Studies in human monocytes have shown that nicotinic acid can reduce the secretion of pro-inflammatory mediators such as TNF-α and IL-6. nih.gov This effect is linked to the inhibition of the NF-κB (nuclear factor-kappa B) transcription pathway. Specifically, preincubation with nicotinic acid was found to reduce the phosphorylation of IKKβ and IκB-α, and profoundly inhibit the accumulation of nuclear p65 NF-κB, a key step in the activation of pro-inflammatory gene expression. nih.gov

Antimicrobial Activity

The thiophene (B33073) ring is a well-established scaffold in medicinal chemistry, present in numerous pharmacologically active compounds. nih.gov Derivatives of thiophene have been explored for a wide range of therapeutic applications, including as antimicrobial agents. frontiersin.orgglobalresearchonline.net

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative)

Thiophene-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. A review of the literature indicates that various thiophene-based agents, including those derived from thiophene carboxylic acids, possess antimicrobial properties. frontiersin.orgnih.gov In one study, newly synthesized thiophene derivatives were evaluated for their in vitro antibacterial activity, with one compound showing greater potency against Pseudomonas aeruginosa than the standard drug gentamicin. nih.gov Another research effort identified thiophene derivatives with promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The mechanism for some of these derivatives appears to involve interaction with outer membrane proteins (OMPs), leading to increased membrane permeabilization. frontiersin.org

Derivatives of nicotinic acid have also been investigated for antibacterial properties. A series of acylhydrazones and 1,3,4-oxadiazoline derivatives obtained from nicotinic acid hydrazide were tested for antimicrobial activity. nih.gov Two of the acylhydrazone compounds showed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis. nih.gov Another derivative from this series was notably active against the methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov

Antibacterial Activity of Thiophene and Nicotinic Acid Derivatives

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiophene Derivatives | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Thiophene Derivatives | Colistin-Resistant A. baumannii & E. coli | Bactericidal effect, membrane permeabilization | frontiersin.org |

| Nicotinic Acid Acylhydrazone Derivatives | Staphylococcus epidermidis, MRSA | Promising activity (MIC = 1.95–7.81 µg/mL) | nih.gov |

| Nicotinic Acid 1,3,4-Oxadiazoline Derivatives | Bacillus subtilis, Staphylococcus aureus, MRSA | High activity (MIC = 7.81–15.62 µg/mL) | nih.gov |

Antifungal Spectrum and Efficacy (e.g., phytopathogenic fungi)

The thiophene scaffold is also associated with antifungal activity. While specific studies on the efficacy of this compound against phytopathogenic fungi were not identified in the reviewed literature, related structures have shown promise. For instance, derivatives of 1,3,4-oxadiazole, which can be synthesized from nicotinic acid, have documented antifungal action. nih.gov Furthermore, various thiophene derivatives have been synthesized and evaluated for diverse pharmacological activities, including antifungal effects. nih.gov

Antiprotozoal Activity

Currently, there is no publicly available scientific literature or data detailing the antiprotozoal activity of this compound. Studies on the efficacy of this specific compound against protozoal species such as Trypanosoma, Leishmania, or Plasmodium have not been reported. While derivatives of nicotinic acid and various thiophene-containing compounds have been investigated for their antiprotozoal potential, these findings cannot be directly extrapolated to this compound nih.govnih.govnih.gov.

Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition)

The precise mechanism of antimicrobial action for this compound, including any potential enzyme inhibitory effects, remains uncharacterized in published research. Investigations into the antimicrobial properties of related nicotinic acid derivatives have suggested mechanisms such as the inhibition of sterol 14-alpha demethylase and penicillin-binding proteins nih.gov. However, specific studies to elucidate whether this compound acts via these or other enzymatic pathways have not been documented.

Anticancer Activity and Related Molecular Targets (in vitro)

Inhibition of Kinases (e.g., Pim-1, VEGFR-2, EGFRWT)

There is no available data from in vitro studies to suggest that this compound inhibits key kinases involved in cancer progression, such as Pim-1, VEGFR-2, or EGFRWT. Although various derivatives of nicotinic acid and compounds containing a thiophene moiety have been explored as potential inhibitors of these kinases, the specific inhibitory profile of this compound has not been reported nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.comselleckchem.com.

Cell Cycle Modulation and Apoptosis Induction (in vitro)

The effects of this compound on cell cycle progression and the induction of apoptosis in cancer cell lines have not been described in the scientific literature. While some nicotinic acid-related compounds have been shown to induce apoptosis and modulate the cell cycle in various cancer models, specific data for this compound is absent nih.govnih.govmdpi.comresearchgate.netmdpi.com.

Specificity Against Cancer Cell Lines (in vitro)

There are no published reports detailing the in vitro cytotoxic activity or specificity of this compound against any cancer cell lines. Consequently, data tables of inhibitory concentrations (e.g., IC50 values) for this compound cannot be provided. Studies on related chemical structures have shown activity against various cancer cell lines, but this information is not directly applicable to the specific compound d-nb.infonih.govmdpi.comnih.govresearchgate.netscilit.com.

Receptor Interactions and Modulation

The interaction and modulation of specific biological receptors by this compound have not been documented. Nicotinic acid and its derivatives are known to interact with receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and the G-protein-coupled receptor GPR109A nih.govcam.ac.uknih.govnih.govacs.orgresearchgate.net. However, research to determine if this compound binds to or modulates these or any other receptors has not been reported.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR109A)

There is currently no specific research available that details the direct interaction of this compound with the G-protein coupled receptor 109A (GPR109A). However, the parent molecule, nicotinic acid (also known as niacin or vitamin B3), is a well-established agonist for GPR109A. nih.govnih.govelsevierpure.com Activation of GPR109A by nicotinic acid is known to mediate various physiological effects, including anti-inflammatory responses. nih.govacs.org For instance, in pancreatic β-cells, activation of GPR109A by nicotinic acid has been shown to inhibit inflammatory cytokine production by suppressing the Akt/mTOR signaling pathway. nih.govacs.org Furthermore, GPR109A activation in immune cells like macrophages and dendritic cells promotes anti-inflammatory properties. elsevierpure.com Given that this compound is a derivative of nicotinic acid, it is plausible that it may retain some affinity for GPR109A, although the substitution of the thiophene group would likely alter its binding characteristics and functional activity. Specific studies are required to confirm and characterize this potential interaction.

Nicotinic Acetylcholine Receptor (nAChR) Modulation (e.g., α7 nAChR positive allosteric modulation)

While direct studies on the modulatory effects of this compound on nicotinic acetylcholine receptors (nAChRs) are not available, the broader class of thiophene derivatives has been investigated for such activities. Specifically, certain thiophene-containing compounds have been identified as potent positive allosteric modulators (PAMs) of the α7 subtype of nAChRs. acs.org PAMs are of therapeutic interest because they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves. acs.org This modulation can increase the peak amplitude of the current flowing through the α7 nAChR ion channel. kfupm.edu.sa The development of α7 nAChR PAMs is considered a promising strategy for addressing cognitive dysfunction in conditions like Alzheimer's disease and schizophrenia. kfupm.edu.sanih.gov Given that the thiophene scaffold is present in known α7 nAChR PAMs, this compound could potentially exhibit similar modulatory properties, though this remains to be experimentally verified.

Dopamine (B1211576) Transporter (DAT) Binding

Specific data on the binding affinity of this compound for the dopamine transporter (DAT) is not present in the current scientific literature. The dopamine transporter is a crucial protein in regulating dopamine levels in the brain and is a target for various psychoactive substances. nih.gov Studies on nicotine (B1678760) have shown that it can indirectly modulate DAT function, leading to changes in dopamine clearance from the synaptic cleft. nih.gov However, the interaction is complex and can involve multiple mechanisms beyond direct binding. For instance, some nicotinic receptor agonists can enhance dopamine release, which is then cleared by the DAT. nih.gov While some compounds with a tropane (B1204802) scaffold, which is different from nicotinic acid, show high affinity and selectivity for DAT, the binding characteristics of nicotinic acid derivatives are not as well-defined. nih.govwikipedia.org Therefore, the potential for this compound to bind to and modulate DAT remains an open area for investigation.

Enzyme Inhibition Studies (General)

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. The following sections detail the investigated inhibitory activities of compounds structurally related to this compound.

α-Amylase and α-Glucosidase Inhibition

There are no direct studies reporting the inhibitory effects of this compound on α-amylase and α-glucosidase. However, recent research has highlighted that nicotinic acid derivatives can act as inhibitors of these key carbohydrate-digesting enzymes, which is a therapeutic strategy for managing type 2 diabetes. acs.orgnih.govunimi.it A 2024 study demonstrated that modifying the pyridine (B92270) ring of nicotinic acid, particularly at position 6, with (thio)ether functionalities can lead to compounds with significant inhibitory activity against both α-amylase and α-glucosidase. acs.orgnih.govunimi.it Some of these derivatives were found to be noncompetitive inhibitors, which is an advantageous mechanism for regulating enzyme function. acs.orgnih.gov For example, certain derivatives showed micromolar inhibition against α-amylase and comparable or superior inhibition of α-glucosidase when compared to the well-known inhibitor, acarbose. nih.gov This suggests that the nicotinic acid scaffold is a promising pharmacophore for developing new hypoglycemic agents. acs.org

Below is a table summarizing the inhibitory activities of some recently developed nicotinic acid derivatives against α-amylase and α-glucosidase.

Inhibitory Activity of Nicotinic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Level | Mechanism |

|---|---|---|---|---|

| 8 | α-Amylase | 20.5 | - | Noncompetitive |

| 44 | α-Amylase | 58.1 | ~72% | Noncompetitive |

| 35 | α-Glucosidase | 32.9 | ~80-90% | Noncompetitive |

| 39 | α-Glucosidase | 26.4 | ~80-90% | Noncompetitive |

| Acarbose (Control) | α-Glucosidase | - | - | Competitive |

Data sourced from a 2024 study on novel nicotinic acid derivatives. nih.gov

Phospholipase A2 (PLA2) Inhibition

Direct experimental data on the inhibition of Phospholipase A2 (PLA2) by this compound is not available. PLA2 enzymes are involved in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins (B1171923) and leukotrienes. nih.gov Inhibition of PLA2 is therefore a target for developing anti-inflammatory drugs. nih.gov Studies have shown that a variety of compounds can inhibit PLA2 activity. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) have been shown to significantly inhibit PLA2 activity in vitro. nih.gov Additionally, certain polyhydroxy phenolic compounds have demonstrated the ability to inhibit PLA2, with their effectiveness being linked to their interaction with key amino acids in the enzyme's active site, such as Asp49. nih.gov Research on schizophrenia has also suggested a link between increased PLA2 activity and an absent skin response to niacin (nicotinic acid), hinting at a relationship between nicotinic acid metabolism and PLA2 function. nih.gov Given the structural components of this compound, it may possess PLA2 inhibitory properties, but this requires dedicated investigation.

Other Investigated Biological Activities

Beyond interactions with specific receptors and enzymes, the chemical structure of this compound lends itself to other potential applications, as detailed below.

Corrosion Inhibition

The use of organic molecules as corrosion inhibitors for metals in acidic environments is a well-established practice. Compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are particularly effective because they can adsorb onto the metal surface and form a protective barrier. derpharmachemica.comnih.gov Both the pyridine and thiophene moieties present in this compound are known to contribute to corrosion inhibition. derpharmachemica.comnih.gov Studies on various pyridine and thiophene derivatives have demonstrated their efficacy in protecting steel and other alloys from corrosion in acidic media. derpharmachemica.comnih.govresearchgate.nettsijournals.com For example, a novel hybrid molecule containing both thiophene and pyridine rings, 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO), was reported to have an excellent inhibition efficiency of 99.05% for mild steel in 1 N HCl. nih.gov The inhibition mechanism is typically mixed-type, affecting both anodic and cathodic reactions, and involves the adsorption of the inhibitor molecules onto the metal surface, which often follows the Langmuir adsorption isotherm. nih.gov

The table below presents the corrosion inhibition efficiencies of several thiophene and pyridine-based compounds.

Corrosion Inhibition Efficiency of Thiophene and Pyridine Derivatives

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) | Mild Steel | 1 N HCl | 99.05 |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H2SO4 | 87 |

| Nicotinic Acid | Mild Steel | HCl | 43-93 |

| Nicotinamide (B372718) Derivatives | Mild Steel | 0.5 M HCl | >90 |

Data compiled from various studies on corrosion inhibition. nih.govresearchgate.net

Antioxidant Activity

While there are no specific studies on the antioxidant properties of this compound, its structural components suggest potential in this area. Nicotinamide, a form of vitamin B3 and a close relative of nicotinic acid, has been shown to be an effective antioxidant that can protect against oxidative damage in biological systems. nih.gov It has demonstrated the ability to inhibit both protein oxidation and lipid peroxidation at biologically relevant concentrations. nih.gov Furthermore, nicotinic acid itself has been shown to possess potent antioxidant properties, protecting hepatocytes from oxidative stress-induced cell death and attenuating alcohol-induced liver injury by reducing lipid peroxidation. nih.gov Thiophene derivatives have also been noted for their antioxidant activities in various studies. nih.gov Given these characteristics of its parent structures, it is reasonable to hypothesize that this compound may also exhibit antioxidant effects, though this requires experimental validation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commdpi.com The energy gap between the HOMO and LUMO is a significant parameter that characterizes the molecule's chemical reactivity and kinetic stability. nih.gov

A study on 3-thiophene acetic acid (3-TAA) used Time-Dependent DFT (TD-DFT) to explore its electronic properties, including the HOMO and LUMO energies. nih.gov For 4-(Thiophen-3-yl)nicotinic acid, FMO analysis would identify the distribution of electron density in these key orbitals. The HOMO is expected to be located over the electron-rich thiophene (B33073) ring, while the LUMO might be distributed over the electron-deficient pyridine (B92270) ring, particularly the carboxylic acid group. The HOMO-LUMO energy gap would provide insights into the molecule's stability and its potential as an electronic material.

Interactive Data Table: Conceptual FMO Properties of this compound

| Property | Description | Predicted Location/Value |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Likely localized on the electron-rich thiophene ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Likely localized on the pyridine and carboxylic acid moieties. |

| Energy Gap (ΔE) | Difference in energy between LUMO and HOMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface visualizes the charge distribution, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For 3-thiophene acetic acid, MEP analysis was performed to understand its reactivity and intermolecular interactions. nih.gov An MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making them sites for electrophilic attack. The hydrogen atom of the carboxylic acid and hydrogens on the rings would exhibit positive potential, marking them as sites for nucleophilic interaction.

Reactivity Site Analysis (e.g., Fukui functions)

Fukui functions are used within DFT to describe the electron density in a frontier orbital, allowing for the prediction of the most electrophilic and nucleophilic sites in a molecule with greater precision than MEP alone. wikipedia.org The function quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org This analysis can identify specific atoms most susceptible to nucleophilic attack (where adding an electron is most favorable) or electrophilic attack (where removing an electron is most favorable). researchgate.net While no specific studies applying Fukui functions to this compound are available, this analysis would be a critical step in understanding its detailed reactivity profile.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. nih.gov

Ligand-Protein Interaction Analysis

This analysis investigates the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site. A computational study on the related compound 3-thiophene acetic acid (3-TAA) performed molecular docking against Human Monoamine Oxidase A and B (MAO-A and MAO-B), which are critical enzymes in the degradation of biogenic amines. nih.gov The study aimed to understand the inhibitory potential of 3-TAA. nih.gov

For this compound, molecular docking simulations could be performed against various biological targets to explore its therapeutic potential. For instance, based on the known activities of nicotinic acid derivatives, potential targets could include enzymes involved in metabolic diseases or receptors in the central nervous system. The docking results would reveal the binding affinity (docking score) and the specific amino acid residues involved in the interaction, providing a rational basis for designing more potent and selective analogs.

Interactive Data Table: Conceptual Docking Interaction Profile for this compound

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on a Receptor |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Pyridine Nitrogen (acceptor) | Polar amino acids (e.g., Serine, Threonine, Aspartate, Glutamate) |

| π-π Stacking | Thiophene ring, Pyridine ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic Interactions | Thiophene and Pyridine rings | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |

Binding Affinity Prediction

The prediction of binding affinity is a cornerstone of computational drug design, offering a quantitative measure of the interaction strength between a ligand and its target protein. A strong binding affinity is often a prerequisite for a compound to elicit a desired biological response. Various computational methods, from molecular docking to more rigorous free energy calculations, are employed to estimate this critical parameter.

In studies of nicotinic acid derivatives and related heterocyclic compounds, molecular docking is a commonly used technique to predict binding modes and estimate binding affinities. For instance, in a study of 1-piperazine indole (B1671886) hybrids incorporating a nicotinic acid moiety, molecular docking was used to predict the binding energies of these compounds within the active site of Trypanosoma brucei phosphofructokinase. nih.govnih.gov While specific binding affinity data for this compound is not extensively documented in publicly available research, studies on analogous structures provide valuable insights.

For example, research on a series of nicotinoids and their interaction with the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) has demonstrated the utility of ab initio calculations to determine binding affinities. osti.govnih.gov These studies reveal that the binding is primarily driven by strong cationic hydrogen bonding interactions. osti.gov

| Compound/Analog | Target Protein | Predicted Binding Affinity/Score | Computational Method |

| Nicotinic acid derivatives | Trypanosoma brucei phosphofructokinase | Not specified | Molecular Docking |

| Nicotine (B1678760) (NIC) | α4β2 nAChR | Not specified | Ab initio calculations |

| Nornicotine (NOR) | α4β2 nAChR | Not specified | Ab initio calculations |

| Anabasine (ANB) | α4β2 nAChR | Not specified | Ab initio calculations |

Active Site Characterization

Understanding the interactions between a ligand and the amino acid residues within the active site of a target protein is crucial for structure-based drug design. Computational methods allow for a detailed characterization of these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular docking studies on thiophene carboxamide derivatives, which share the thiophene scaffold with this compound, have provided detailed insights into their binding within the colchicine-binding site of tubulin. mdpi.com These studies revealed the formation of key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For instance, certain derivatives were shown to form hydrogen bonds with residues such as N-101 in the C-tubulin domain and Q-245 in the D-tubulin domain. mdpi.com

Similarly, in the investigation of thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents, molecular docking was employed to characterize their interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The docking results indicated that these compounds effectively bind to the active site, suggesting a mechanism for their observed anticancer activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, providing information on the stability and conformational changes of the complex over time. These simulations can validate docking poses and provide a more accurate estimation of binding free energies.

In a study on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), MD simulations were performed to assess the stability of the ligand-tubulin complexes. mdpi.com The simulations, conducted over a timescale of 100 nanoseconds, demonstrated that the docked compounds formed stable and compact complexes within the tubulin binding pocket. The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored throughout the simulation to ensure the stability of the system.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (in silico)

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction tools have become integral to the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic properties and flag potential liabilities.

A variety of software platforms, such as ADMETlab and SwissADME, are utilized to predict a wide range of ADME parameters. nih.goveijppr.com These predictions are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net

For a series of 1-piperazine indole hybrids containing nicotinic acid, in silico ADME predictions were carried out to assess their drug-likeness. nih.govnih.gov The results indicated that many of the designed compounds possessed favorable physicochemical properties, adhering to established guidelines such as Lipinski's rule of five. nih.govnih.gov These predictions are crucial for prioritizing which compounds should be synthesized and evaluated in vitro and in vivo.

| ADME Parameter | Predicted Value/Range for Nicotinic Acid Analogs | Significance |

| Molecular Weight | Varies by derivative | Influences absorption and distribution |

| LogP | Varies by derivative | Indicates lipophilicity, affecting absorption and membrane permeability |

| Hydrogen Bond Donors | Typically 1-3 | Affects solubility and membrane permeability |

| Hydrogen Bond Acceptors | Typically 2-4 | Affects solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | Varies by derivative | Correlates with intestinal absorption and blood-brain barrier penetration |

Analytical Methods and Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone for identifying 4-(Thiophen-3-YL)nicotinic acid, providing fundamental insights into its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. Based on analyses of nicotinic acid and substituted thiophenes, the predicted signals would include:

Pyridine Protons: Three signals corresponding to the protons at positions 2, 5, and 6 of the nicotinic acid ring. The proton at position 2, adjacent to the nitrogen and near the electron-withdrawing carboxylic acid, would appear most downfield.

Thiophene Protons: Three signals for the protons on the thiophene ring.

Carboxylic Acid Proton: A broad singlet for the acidic proton of the -COOH group, which is often exchangeable with deuterium when using solvents like D₂O.

The coupling patterns (splitting) between adjacent protons would provide definitive evidence for their relative positions on the rings. For instance, the protons on the nicotinic acid moiety would exhibit characteristic ortho and meta couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to display 10 unique signals, corresponding to the nine carbons in the aromatic rings and the one carboxylic acid carbon.

The carbonyl carbon of the carboxylic acid would be the most downfield signal.

The carbons of the pyridine ring would appear in the aromatic region, with their exact shifts influenced by the nitrogen atom and the thiophene substituent.

The carbons of the thiophene ring would also resonate in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of nicotinic acid and thiophene derivatives. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyridine H | H-2 | ~9.1 | ~123-153 |

| Pyridine H | H-5 | ~7.6 | |

| Pyridine H | H-6 | ~8.8 | |

| Thiophene H | H-2', H-4', H-5' | ~7.0-8.0 | ~125-140 |

| Carboxylic Acid H | -COOH | Broad, >10 | ~166 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula.

For this compound (C₁₀H₇NO₂S), the exact molecular weight is 205.0225 g/mol sigmaaldrich.com. In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 206. HRMS would confirm this with high precision.

The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the structure. Expected fragmentation would involve the loss of the carboxyl group (-COOH) as CO₂ and H₂O, or cleavage at the bond connecting the two aromatic rings. For the related isomer 5-(2-Thienyl)nicotinic acid, mass spectral data has been recorded using a Q Exactive Orbitrap instrument with ESI, confirming the utility of this technique mzcloud.org.

Infrared (IR) and Raman spectroscopy are vibrational techniques that identify the functional groups present in a molecule. The key expected vibrational bands for this compound include:

O-H Stretch: A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ researchgate.net.

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1700 cm⁻¹ researchgate.net.

C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the pyridine and thiophene aromatic rings researchgate.net.

C-S Stretch: Vibrations associated with the thiophene ring's carbon-sulfur bond.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C/C=N Stretch (Aromatic Rings) | 1400-1600 | Medium-Strong |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Due to its extended conjugated system involving both the pyridine and thiophene rings, this compound is expected to absorb UV light. The parent nicotinic acid molecule typically shows a maximum absorbance (λmax) at approximately 262 nm when dissolved in ethanol. The addition of the thiophene ring would likely shift this absorption maximum. The exact position and intensity of the absorption bands would be dependent on the solvent used.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are vital for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of and quantifying this compound. While a specific, validated method for this compound is not publicly documented, a suitable method can be designed based on procedures for nicotinic acid and its metabolites nih.govnih.gov.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for analysis.

Stationary Phase: A C18 column is a common choice, providing good retention for aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent like acetonitrile or methanol would be used researchgate.net. Adjusting the pH of the buffer is crucial for controlling the retention of the acidic compound.

Detection: UV detection would be highly effective, with the wavelength set at or near the compound's absorption maximum (e.g., ~260 nm) for optimal sensitivity researchgate.net.

Quantification: By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives and Thermal Stability Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and thermally stable compounds. For carboxylic acids like this compound, direct analysis by GC-MS can be challenging due to their low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet. nih.govresearchgate.net To overcome these issues, derivatization is often employed. This process converts the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (TMS) ester, allowing for successful chromatographic separation and analysis. researchgate.net

GC-MS is also a valuable tool for assessing the thermal stability of a compound. nih.gov By systematically varying the temperature of the GC inlet, researchers can observe the temperature at which the compound begins to degrade. The mass spectrometer identifies the resulting degradation products, providing insights into the decomposition pathways. nih.govresearchgate.net For instance, a study on the thermal stability of other thermally sensitive compounds involved injecting the analyte at inlet temperatures ranging from 110°C to 275°C and analyzing the resulting chromatograms for the appearance of new peaks corresponding to degradation products. nih.gov While specific studies on this compound are not prevalent, the general methodology would apply.

Below is a representative table illustrating the type of data that could be generated from a thermal stability study of a derivatized form of this compound.

Table 1: Hypothetical GC-MS Thermal Stability Data for Derivatized this compound

| Inlet Temperature (°C) | Parent Compound Peak Area (%) | Degradation Product A (%) | Degradation Product B (%) |

|---|---|---|---|

| 200 | 100 | 0 | 0 |

| 220 | 98.5 | 1.5 | 0 |

| 240 | 95.2 | 4.8 | 0 |

| 260 | 88.1 | 10.7 | 1.2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about the molecular structure, including bond lengths, bond angles, and conformational details. It also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not publicly available, the crystallographic data from a related compound containing both thiophene and substituted nitrogen-containing heterocyclic moieties, 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol, can serve as an example of the detailed structural information obtained from such an analysis. researchgate.net This data provides a framework for understanding the solid-state characteristics of similar molecular structures.

Table 2: Example Crystallographic Data for a Related Thiophene Derivative researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₁NO₂S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9254(2) |

| b (Å) | 8.9579(2) |

| c (Å) | 16.6787(4) |

| α (°) | 92.570(1) |

| β (°) | 99.158(2) |

| γ (°) | 98.441(2) |

| Volume (ų) | 862.4 |

This level of structural detail is crucial for understanding the compound's physical properties and for designing new molecules with specific functionalities in fields such as materials science and medicinal chemistry. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Analogs with Enhanced Specificity and Potency

The structural framework of 4-(thiophen-3-yl)nicotinic acid offers fertile ground for the generation of analog libraries with fine-tuned biological activities. The thiophene (B33073) ring, a well-known bioisostere of the phenyl group, can be strategically modified to enhance interactions with biological targets and improve pharmacokinetic profiles. nih.gov Future research will likely focus on creating derivatives with substituents on both the thiophene and pyridine (B92270) rings to probe structure-activity relationships (SAR).

For instance, the introduction of various functional groups—such as halogens, alkyl, and aryl groups—to the thiophene ring can modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced potency and selectivity for specific enzymes or receptors. Similarly, modifications to the nicotinic acid portion, such as esterification or amidation of the carboxylic acid group, can produce prodrugs with improved bioavailability or altered pharmacological characteristics.

A recent study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share a similar structural motif, has demonstrated significant fungicidal activity against cucumber downy mildew. researchgate.net This suggests that analogs of this compound could be developed as novel antifungal agents for agricultural or clinical use. The research highlighted that specific substitutions on the thiophene and nicotinamide components were crucial for high efficacy, underscoring the importance of systematic structural modifications. researchgate.net

Furthermore, the development of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors showcases the potential of thiophene-based scaffolds in cancer therapy. nih.gov By incorporating selenium and various amino acids, researchers were able to create compounds with potent cytotoxic activity against cancer cell lines and impressive EGFR kinase inhibition. nih.gov This approach of creating hybrid molecules could be applied to this compound to generate novel anticancer agents.

| Analog Design Strategy | Potential Enhancement | Example from Related Research |

| Substitution on thiophene ring | Increased potency and selectivity | N-(thiophen-2-yl) nicotinamides with specific substitutions showed high fungicidal activity. researchgate.net |

| Modification of carboxylic acid | Improved bioavailability (prodrugs) | Esterification of goniofufurone thiophene mimic led to potent antitumor agents. nih.gov |

| Hybridization with other moieties | Novel mechanisms of action | Incorporation of selenium and amino acids into a thiophene scaffold yielded potent EGFR kinase inhibitors. nih.gov |

| Introduction of chiral centers | Stereoselective binding to targets | Chiral centers in ligands can lead to enantioselectivity for target proteins. nih.gov |

Exploration of New Therapeutic Areas and Biological Targets

The known biological activities of nicotinic acid and thiophene derivatives point towards a wide range of potential therapeutic applications for this compound and its analogs. Nicotinic acid itself is a well-established treatment for dyslipidemia, and its derivatives have been explored for their anti-inflammatory, anticancer, and neuroprotective effects. nih.govresearchgate.net Thiophene-containing compounds are also known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial properties. nih.gov

Future investigations will likely explore the potential of this compound derivatives in the following areas:

Oncology: Given the success of other thiophene derivatives as kinase inhibitors and cytotoxic agents, this class of compounds could be screened against a panel of cancer cell lines and specific cancer-related targets. nih.govnih.gov

Inflammatory Diseases: A 2024 study on novel nicotinic acid derivatives demonstrated their potential as anti-inflammatory agents with a good safety profile. nih.gov This suggests that this compound analogs could be developed for conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The fungicidal activity of related nicotinamide compounds indicates a promising avenue for developing new antifungal treatments. researchgate.net Furthermore, the general antimicrobial potential of thiophene derivatives warrants investigation against various bacterial and parasitic pathogens. nih.gov

Neurological Disorders: The ability of nicotinic receptor stimulation to improve cognitive function opens the door for exploring derivatives of this compound for neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov

The discovery of new biological targets for these compounds will be facilitated by high-throughput screening and target identification technologies.

Integration of Advanced Computational Approaches in Rational Drug Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. For a scaffold like this compound, in silico methods will be instrumental in guiding its future development. nih.gov

Key computational approaches that will be applied include:

Molecular Docking: This technique will be used to predict the binding modes of this compound analogs within the active sites of various biological targets, helping to rationalize their activity and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds will be predicted to prioritize those with favorable drug-like characteristics for synthesis, saving time and resources. nih.gov

Scaffold Hopping: This computational strategy can be used to identify novel core structures that mimic the binding mode of this compound but possess improved properties, such as enhanced selectivity or better synthetic accessibility.

A review on the medicinal chemistry of thiophene derivatives highlights the successful application of these computational methods in the discovery of new drug candidates. nih.gov For example, in silico screening has been used to identify novel anti-leishmanial agents based on the 2-aminothiophene scaffold. nih.gov

Sustainable Synthetic Methodologies and Process Intensification

The growing emphasis on green chemistry in the pharmaceutical and chemical industries will drive the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. nih.gov Traditional methods for producing nicotinic acid often involve harsh conditions and the use of toxic reagents. nih.gov

Future research in this area will likely focus on:

Catalytic Processes: The use of heterogeneous catalysts, such as zeolites, can enable the synthesis of nicotinic acid derivatives under milder conditions with higher selectivity and easier product separation.

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like nitrilases, offer a highly specific and environmentally friendly alternative to chemical synthesis. Research has shown that nitrilases can efficiently convert 3-cyanopyridine (B1664610) to nicotinic acid.

Flow Chemistry: Continuous flow reactors can offer improved safety, better process control, and higher yields compared to traditional batch processes, representing a key technology for process intensification.

Use of Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives will be a crucial aspect of developing sustainable synthetic routes.

Recent reviews on the production of nicotinic acid have extensively discussed various green chemistry approaches, providing a roadmap for the future synthesis of its derivatives. researchgate.netnih.gov

| Sustainable Approach | Key Advantages | Relevance to this compound |

| Heterogeneous Catalysis | Milder reaction conditions, reusability of catalyst | Can be applied to the oxidation or coupling steps in the synthesis. |

| Enzymatic Synthesis | High selectivity, biodegradable catalysts, mild conditions | Potential for the final conversion step to the carboxylic acid. |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability | Can be implemented for the entire synthetic sequence. |

| Green Solvents | Reduced environmental impact and toxicity | Application throughout the synthesis and purification processes. |

常见问题

Q. What are the common synthetic routes for preparing 4-(Thiophen-3-YL)nicotinic acid, and what critical reaction conditions must be controlled to optimize yield?

- Methodological Answer : A key approach involves coupling thiophene derivatives with nicotinic acid precursors. For example, organolithium reagents (e.g., thienyllithium) can be added to pyridyl-3-oxazolines derived from nicotinic acid, followed by oxidation and deprotection steps to yield 4-substituted nicotinic acids . Critical conditions include:

- Inert atmosphere (e.g., nitrogen/argon) to prevent unwanted side reactions during organolithium addition.

- Oxidation control : Air oxidation of 1,4-dihydropyridine intermediates requires precise timing to avoid over-oxidation.

- Purification : Column chromatography or recrystallization is essential to isolate the product from regioisomers or byproducts. Similar methods are used for 6-(Thiophen-3-yl)-nicotinic acid synthesis, where Stille coupling or Suzuki-Miyaura reactions are employed for aryl-thiophene linkage .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Comprehensive characterization includes:

- NMR spectroscopy : and NMR to verify regioselectivity and thiophene substitution patterns. For example, distinguishing between 4- and 5-thiophene isomers requires careful analysis of aromatic proton splitting .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental analysis : Validates empirical formula, especially for novel derivatives.

- HPLC : Purity assessment (≥95% by area normalization) as demonstrated for structurally related compounds like 4-(Thiophen-3-yl)benzoic acid (95% purity) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Based on SDS data for similar nicotinic acid derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and moisture. Store in amber glass bottles to prevent photodegradation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives, particularly in distinguishing regioisomers?

- Methodological Answer : Regioisomeric ambiguity (e.g., thiophene substitution at C4 vs. C5 of the pyridine ring) can be addressed via:

- 2D NMR techniques : - COSY and HSQC to map coupling interactions and assign proton environments. For example, cross-peaks in COSY can differentiate between meta- and para-substituted thiophene protons.

- Computational modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values.

- Synthetic controls : Prepare reference compounds (e.g., 6-(Thiophen-3-yl)-nicotinic acid) to benchmark spectral data .

Q. What strategies can mitigate decomposition of this compound under high-temperature reaction conditions?

- Methodological Answer : Thermal instability is common in nicotinic acid derivatives. Mitigation approaches include:

- Reaction solvent optimization : Use high-boiling solvents (e.g., DMF or DMSO) to reduce thermal stress.

- Catalytic additives : Introduce radical inhibitors (e.g., BHT) or chelating agents to suppress oxidative side reactions.

- In situ monitoring : Employ HPLC or inline IR spectroscopy to track decomposition and adjust conditions dynamically. Evidence from related compounds suggests decomposition onset at >150°C .

Q. How can the biological activity of this compound be systematically evaluated in vitro?

- Methodological Answer : Focus on target-specific assays:

- Enzyme inhibition : Screen against NADPH oxidases or sirtuins using fluorometric assays (e.g., NADH/NADPH depletion monitored at 340 nm).

- Cellular uptake studies : Radiolabel the compound (e.g., -tagged) and quantify intracellular accumulation in model cell lines.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 2-Hydroxy-5-(4-t-butylphenyl)nicotinic acid) to identify critical functional groups . Pharmacokinetic modeling, as applied to nicotinic acid in rodent studies, can also guide dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。